REACTION_CXSMILES
|
C([O:3][CH2:4][CH2:5][O:6][NH:7][C:8]([C:10]1[CH:15]=[C:14]([CH3:16])[C:13](=[O:17])[N:12]([CH3:18])[C:11]=1[NH:19][C:20]1[CH:25]=[CH:24][C:23]([I:26])=[CH:22][C:21]=1[F:27])=[O:9])=C.Cl>C(OCC)(=O)C>[F:27][C:21]1[CH:22]=[C:23]([I:26])[CH:24]=[CH:25][C:20]=1[NH:19][C:11]1[N:12]([CH3:18])[C:13](=[O:17])[C:14]([CH3:16])=[CH:15][C:10]=1[C:8]([NH:7][O:6][CH2:5][CH2:4][OH:3])=[O:9]
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Name
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2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (2-vinyloxyethoxy)-amide
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Quantity
|
4.2 g
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Type
|
reactant
|
Smiles
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C(=C)OCCONC(=O)C1=C(N(C(C(=C1)C)=O)C)NC1=C(C=C(C=C1)I)F
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Name
|
|
Quantity
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126 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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17.05 mL
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Type
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reactant
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Smiles
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Cl
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Name
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starting material
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 20 hours at 70° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The lower aqueous phase was separated
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Type
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WASH
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Details
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the organic phase was washed with sodium chloride (42 mL, 15% wt/vol, then 2×25 mL, 9%
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Type
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DISTILLATION
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Details
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The volume was then reduced by distillation of solvent (44 mL) at atmospheric pressure (65° C. head temperature)
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Type
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ADDITION
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Details
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was added
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Type
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WAIT
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Details
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The temperature was reduced to 24° C. over 4 hours 15 minutes
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Duration
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15 min
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Type
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WAIT
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Details
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lowered to 1° C. for 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The slurry was then filtered
|
Type
|
WASH
|
Details
|
the cake was washed with cold ethyl acetate (17 mL)
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Type
|
CUSTOM
|
Details
|
the solid was dried in a vacuum oven at 45° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)NC=1N(C(C(=CC1C(=O)NOCCO)C)=O)C
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |